

Application Note: ^1H NMR Characterization of (4-(Pyridin-2-yl)phenyl)methanamine

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Compound of Interest

Compound Name:	(4-(Pyridin-2-yl)phenyl)methanamine
Cat. No.:	B1344150

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Abstract

This document provides a detailed guide to the characterization of **(4-(Pyridin-2-yl)phenyl)methanamine** using proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy. Due to the absence of publicly available experimental ^1H NMR data for this specific compound, this note presents predicted spectral data based on the analysis of structurally analogous compounds and established NMR principles. Furthermore, a comprehensive, standardized protocol for acquiring high-quality ^1H NMR spectra for this and similar aromatic amines is provided, alongside a workflow for the characterization process.

Introduction

(4-(Pyridin-2-yl)phenyl)methanamine is a bifunctional aromatic amine containing a pyridine ring, a phenyl ring, and a benzylic amine group. This structural motif is of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. ^1H NMR spectroscopy is a primary analytical technique for the structural characterization of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of protons within a molecule.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **(4-(Pyridin-2-yl)phenyl)methanamine**. These predictions are derived from known chemical shifts of 2-phenylpyridine and typical values for benzylic and amine protons. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6'	8.6 - 8.7	Doublet (d)	~4.8	1H
H-3'	7.7 - 7.8	Doublet (d)	~8.0	1H
H-5'	7.7 - 7.8	Triplet of doublets (td)	~7.7, 1.8	1H
H-2, H-6	7.9 - 8.0	Doublet (d)	~8.2	2H
H-3, H-5	7.4 - 7.5	Doublet (d)	~8.2	2H
H-4'	7.2 - 7.3	Triplet (t)	~6.6	1H
-CH ₂ -	3.8 - 4.0	Singlet (s)	-	2H
-NH ₂	1.5 - 2.5	Broad Singlet (br s)	-	2H

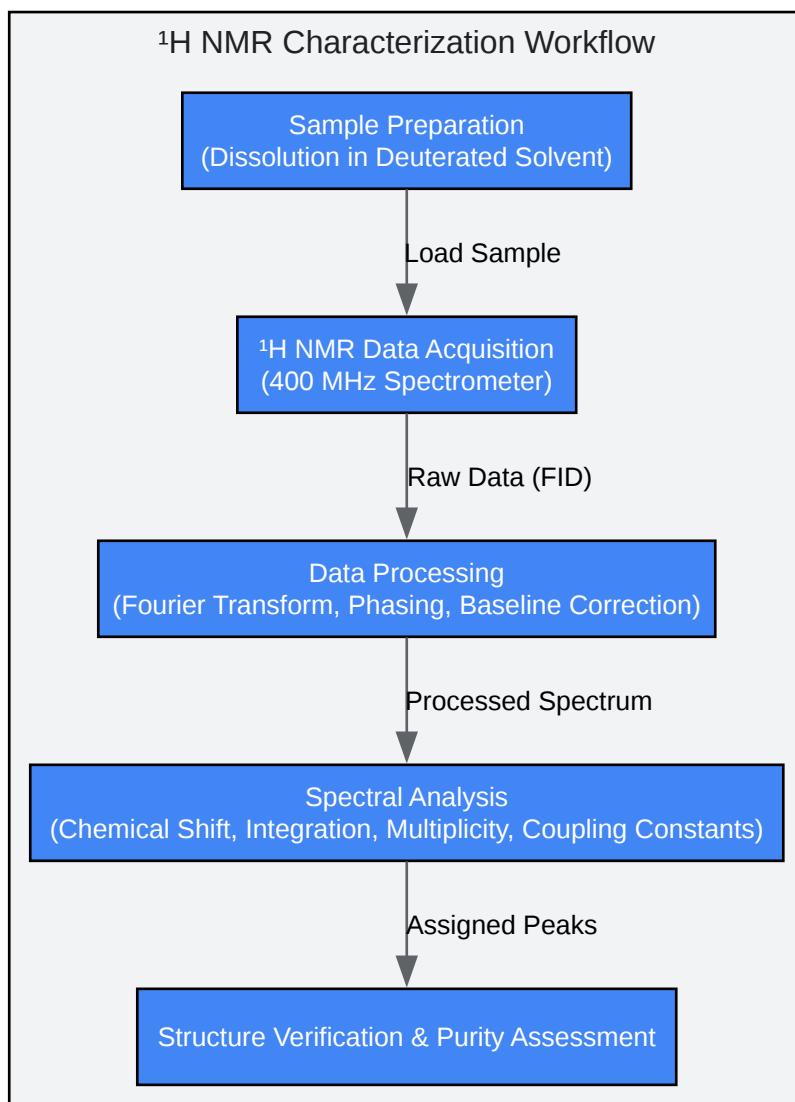
Note: The chemical shift of the -NH₂ protons is highly variable and can exchange with deuterium in the presence of D₂O.

Structural and Characterization Diagrams

The chemical structure of **(4-(Pyridin-2-yl)phenyl)methanamine** with proton labeling corresponding to the predicted NMR data is presented below.

Caption: Chemical structure of **(4-(Pyridin-2-yl)phenyl)methanamine** with proton labeling.

The general workflow for the ^1H NMR characterization of a novel compound like **(4-(Pyridin-2-yl)phenyl)methanamine** is outlined in the following diagram.



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